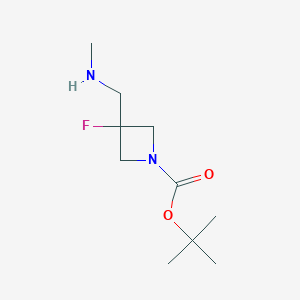

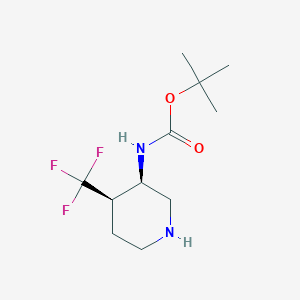

1-Boc-3-(methylaminomethyl)-3-fluoroazetidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of alkyl boronic esters has been utilized in a radical approach. This method, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the catalytic protodeboronation of alkyl boronic esters has been reported. This process involves a radical approach and is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Applications De Recherche Scientifique

Pharmaceutical Intermediates

1-Boc-3-(methylaminomethyl)-3-fluoroazetidine: is primarily used as an active pharmaceutical intermediate . Its structure is amenable to further chemical modifications, making it a valuable precursor in the synthesis of more complex molecules. In pharmaceutical research, intermediates like this compound are crucial for developing new drugs, especially when introducing fluorine can influence the biological activity and metabolic stability of the potential therapeutics.

Biochemistry Research

In biochemistry, this compound’s applications extend to the study of enzyme-substrate interactions where the fluorine atom can act as a bioisostere, mimicking the function of a hydrogen atom but with potentially altered reactivity . This property is particularly useful in the design of enzyme inhibitors or probes for biochemical pathways.

Pharmacology

Pharmacologically, 1-Boc-3-(methylaminomethyl)-3-fluoroazetidine serves as a building block for the synthesis of compounds that can modulate biological targets . Its incorporation into larger molecules can lead to the development of new drugs with improved pharmacokinetic properties, such as increased membrane permeability or metabolic stability.

Organic Synthesis

In organic synthesis, this compound can be utilized in the construction of azetidine rings, which are present in many biologically active molecules . The presence of the fluorine atom can also introduce unique reactivity patterns that are exploited in the synthesis of complex organic molecules.

Medicinal Chemistry

The role of 1-Boc-3-(methylaminomethyl)-3-fluoroazetidine in medicinal chemistry is significant due to its potential to serve as a scaffold in drug discovery . It can be used to generate libraries of compounds for high-throughput screening against various disease targets.

Chemical Engineering

In chemical engineering, this compound finds application in process optimization and the development of synthetic routes for large-scale production . Its stability and reactivity are key factors in designing efficient and cost-effective manufacturing processes for pharmaceutical compounds.

Materials Science

Lastly, in materials science, the compound’s derivatives could be explored for their potential use in creating new materials with specific properties, such as polymers with enhanced durability or electronic materials with modified conductivity .

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 3-fluoro-3-(methylaminomethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-6-10(11,7-13)5-12-4/h12H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKSSXCNTJURBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CNC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3-(methylaminomethyl)-3-fluoroazetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Dibromo-2-phenylbenzo[d]thiazole](/img/structure/B1403415.png)

![Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B1403423.png)

![2-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B1403425.png)

![Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride](/img/structure/B1403430.png)

![6-(Methylamino)-2-oxa-spiro[3.3]heptane](/img/structure/B1403433.png)

![4,7-Diaza-spiro[2.5]octane oxalate](/img/structure/B1403436.png)